Ethyl 2-propylpentanoate

Pharmacokinetics Prodrug Design In Vivo Metabolism

Ethyl 2-propylpentanoate (CAS 17022-31-0, MF C10H20O2, MW 172.26) is the ethyl ester derivative of valproic acid (VPA), commonly referred to as ethyl valproate. This compound exists as a clear, colorless oil at room temperature, exhibiting a calculated density of 0.872 g/cm³ and a boiling point of 195.7°C at 760 mmHg.

Molecular Formula C10H20O2
Molecular Weight 172.26 g/mol
CAS No. 17022-31-0
Cat. No. B154054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-propylpentanoate
CAS17022-31-0
Synonyms2-Propyl-pentanoic Acid Ethyl Ester;  2-Propyl-valeric Acid Ethyl Ester;  2-Propylvaleric Acid Ethyl Ester;  Ethyl 2,2-Dipropylacetate;  Ethyl 2-Propylpentanoate;  Ethyl Dipropylacetate;  Ethyl Valproate
Molecular FormulaC10H20O2
Molecular Weight172.26 g/mol
Structural Identifiers
SMILESCCCC(CCC)C(=O)OCC
InChIInChI=1S/C10H20O2/c1-4-7-9(8-5-2)10(11)12-6-3/h9H,4-8H2,1-3H3
InChIKeyWIKWUBHEBLFWHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-propylpentanoate (Valproic Acid Ethyl Ester): Core Physicochemical and Regulatory Identity for Scientific Procurement


Ethyl 2-propylpentanoate (CAS 17022-31-0, MF C10H20O2, MW 172.26) is the ethyl ester derivative of valproic acid (VPA), commonly referred to as ethyl valproate . This compound exists as a clear, colorless oil at room temperature, exhibiting a calculated density of 0.872 g/cm³ and a boiling point of 195.7°C at 760 mmHg . As an ester, its structural modification imparts distinct lipophilicity and handling properties compared to the parent carboxylic acid. It is officially designated as Valproic Acid Impurity 29 (or related impurity code) and is a key analytical reference standard under the ISO 17034 framework for pharmaceutical quality control (QC) [1][2].

Why Ethyl 2-propylpentanoate Cannot Be Replaced by In-Class Analogs in Critical Workflows


Generic substitution of ethyl 2-propylpentanoate with other valproic acid esters or the parent acid fails due to fundamental differences in physicochemical behavior and biological fate. While other valproate esters such as propyl valproate (PVP), butyl valproate (BVP), or valproyl valproate (VVP) share a similar scaffold, they exhibit significantly altered lipophilicity profiles and, critically, divergent biotransformation kinetics [1]. Specifically, ethyl valproate (E-VPA) is distinguished by its rapid and complete conversion to valproic acid (VPA) in vivo, a property not shared by all monoesters (e.g., V-VPA shows only partial conversion) [2]. Furthermore, as a designated pharmacopeial impurity standard (e.g., Valproic Acid Impurity 29), using an analog in analytical method validation (AMV) invalidates the required traceability and identification accuracy mandated by ISO 17034 and regulatory filings (ANDA/DMF) [3][4].

Quantitative Differentiation of Ethyl 2-propylpentanoate Against Closest Analogs


Bioconversion Efficiency: Complete Hydrolysis vs. Partial Hydrolysis of V-VPA

In a head-to-head pharmacokinetic study in dogs, ethyl valproate (E-VPA) demonstrated rapid and complete biotransformation to the parent drug, valproic acid (VPA). In contrast, valproyl valproate (V-VPA), a higher molecular weight monoester, exhibited only partial conversion [1]. This complete hydrolysis ensures that E-VPA functions as a predictable prodrug, yielding a consistent VPA plasma concentration profile (not sustained-release), whereas V-VPA introduces variability in parent drug exposure [1].

Pharmacokinetics Prodrug Design In Vivo Metabolism

Pharmacological Activity Baseline: Intrinsic Anticonvulsant Potency Relative to VPA and Amide Analog

While often utilized as a prodrug or impurity standard, the intrinsic anticonvulsant activity of ethyl 2-propylpentanoate has been directly compared to valproic acid (VPA) and valpromide (VPD) in murine models. The study indicates that the anticonvulsant activity of E-VPA is less than that of VPA [1]. Additionally, a SAR study confirmed that esterification of valproic acid (e.g., ethyl, propyl, butyl esters) leads to suppression of activity compared to the parent acid, whereas amidation (as in valpromide) enhances activity [2].

Anticonvulsant Activity CNS Pharmacology Structure-Activity Relationship

Analytical Traceability: Certified Reference Standard vs. Uncharacterized Materials

The specific differentiation of ethyl 2-propylpentanoate in an analytical context lies in its established regulatory status and purity certification. As a pharmacopeial impurity standard (designated Valproic Acid Impurity 29), it is supplied with quantitative HPLC purity validation (typically >98% ) and full characterization data (NMR, MS) [1]. In contrast, generic 'valproic acid' or other esters lack this specific identity in compendial monographs. Use of E-VPA is mandatory for analytical method development and validation (AMV) to ensure correct identification and quantification of this specific impurity during ANDA/DMF filing [1][2].

Analytical Method Validation Pharmaceutical Quality Control Regulatory Compliance

Physical State Stability: Resistance to Clouding and Crystallization

Ethyl 2-propylpentanoate exhibits a measurable physical property that distinguishes it from related esters: marked resistance to clouding and crystallization . While a direct quantitative comparator for cloud point is not provided in the available dataset, this empirical property is explicitly noted as a differentiating feature of this ethyl ester. This characteristic is significant for applications where low-temperature storage or handling could cause precipitation in less robust analogs.

Physicochemical Properties Formulation Stability Biofuel Application

Procurement-Critical Applications for Ethyl 2-propylpentanoate


Pharmaceutical Impurity Profiling and ANDA/DMF Filing

Ethyl 2-propylpentanoate is the definitive reference standard for identifying and quantifying the Valproic Acid Ethyl Ester impurity (Impurity 29) in valproic acid active pharmaceutical ingredient (API) and finished dosage forms. Its use is mandated for establishing system suitability, specificity, and linearity in HPLC/GC methods required for Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF). Certified ISO 17034 standards provide the legally defensible data and traceability (to USP/EP) that generic chemicals cannot supply [1][2].

In Vivo Prodrug Pharmacokinetic (PK) and Metabolism Studies

This compound serves as a validated prodrug substrate for investigating esterase-mediated hydrolysis. Unlike other valproate esters (e.g., valproyl valproate), ethyl valproate (E-VPA) ensures complete and rapid biotransformation to valproic acid in preclinical models, providing a clean PK baseline [3]. This makes it the preferred compound for studying prodrug design concepts where rapid release of the active parent acid is the desired mechanism.

Neuroscience Research: Anticonvulsant Structure-Activity Relationship (SAR) Controls

In neuropharmacology SAR studies, ethyl 2-propylpentanoate is employed as a negative control or baseline comparator. Quantitative comparative data confirms that this ester exhibits significantly reduced intrinsic anticonvulsant activity compared to the parent acid (VPA) or amide derivatives (VPD) [3][4]. This allows researchers to experimentally isolate the specific contribution of the free carboxylic acid moiety versus the lipophilic ester moiety in neuronal assays.

Green Chemistry and Biofuel Additive Research

Leveraging its empirical resistance to clouding and crystallization, ethyl 2-propylpentanoate is evaluated as a potential biofuel component or additive . In scenarios where other fatty acid esters may precipitate under cold conditions, this compound's physical stability offers a measurable advantage in formulating blends for diesel or aviation fuel research.

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